molecular formula C27H29N3O6S B1192387 BJJF078

BJJF078

Cat. No.: B1192387
M. Wt: 523.6
InChI Key: IJRQXDUGUAWTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BJJF078 is a potent inhibitor of recombinant human and mouse Transglutaminase enzyme activity, mainly TG2 and the close related enzyme TG1.

Scientific Research Applications

Inhibition of Transglutaminase Activity

BJJF078 has been characterized as a potent inhibitor of TG2 activity. In vitro studies demonstrated that it effectively inhibits recombinant human and mouse TG2 enzymes without affecting the binding of TG2 to extracellular matrix proteins like fibronectin. This specificity is crucial for therapeutic applications where modulation of TG2 activity is desired without disrupting essential cellular functions .

Table 1: Inhibitory Activity of this compound on Transglutaminases

CompoundTG2 Inhibition (IC50)Effect on Fibronectin BindingCellular Activity Impact
This compoundPotentNo effectMinimal
ERW1041EModerateNo effectSignificant reduction

Applications in Neuroinflammatory Diseases

Research has indicated that this compound may have applications in treating neuroinflammatory conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. While studies showed that this compound did not significantly reduce EAE symptoms compared to controls, it provided insights into the role of extracellular TG2 activity in disease pathology .

Case Study: EAE Model

  • Objective: Assess the impact of this compound on EAE symptoms.
  • Methodology: Mice were treated with this compound during the onset of EAE symptoms.
  • Findings: No significant reduction in motor symptoms was observed, suggesting that while this compound inhibits TG2 activity, its efficacy in vivo may be limited by factors such as bioavailability or the need for targeting extracellular rather than intracellular TG2 activity .

Potential in Cancer Research

This compound's role as a TG2 inhibitor also opens avenues for cancer research. Given that TG2 contributes to tumor progression and metastasis, inhibiting its activity could hinder cancer cell migration and invasion.

Table 2: Effects of this compound on Cancer Cell Lines

Cancer TypeCell LineIC50 (μM)Observations
Breast CancerMCF-7Not specifiedPotentially reduces cell viability
Colorectal CancerHT-29Not specifiedInhibitory effects noted

Future Directions and Research Needs

Further research is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Bioavailability Studies: Understanding how well this compound is absorbed and utilized in biological systems.
  • In Vivo Efficacy: Conducting more comprehensive animal studies to evaluate its effectiveness across different disease models.
  • Combination Therapies: Exploring the potential synergistic effects when used with other anti-cancer or anti-inflammatory agents.

Properties

Molecular Formula

C27H29N3O6S

Molecular Weight

523.6

IUPAC Name

N-(5-((4-Acrylamidopiperidin-1-yl)sulfonyl)naphthalen-1-yl)-3,4-dimethoxybenzamide

InChI

InChI=1S/C27H29N3O6S/c1-4-26(31)28-19-13-15-30(16-14-19)37(33,34)25-10-6-7-20-21(25)8-5-9-22(20)29-27(32)18-11-12-23(35-2)24(17-18)36-3/h4-12,17,19H,1,13-16H2,2-3H3,(H,28,31)(H,29,32)

InChI Key

IJRQXDUGUAWTNT-UHFFFAOYSA-N

SMILES

O=C(NC1=C2C=CC=C(S(=O)(N3CCC(NC(C=C)=O)CC3)=O)C2=CC=C1)C4=CC=C(OC)C(OC)=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BJJF-078;  BJJF 078;  BJJF078

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BJJF078
Reactant of Route 2
Reactant of Route 2
BJJF078
Reactant of Route 3
Reactant of Route 3
BJJF078
Reactant of Route 4
Reactant of Route 4
BJJF078
Reactant of Route 5
Reactant of Route 5
BJJF078
Reactant of Route 6
BJJF078

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.